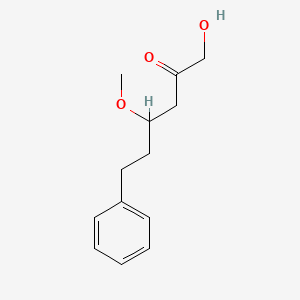
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a hexanone backbone with additional hydroxy, methoxy, and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-hexanone with appropriate reagents to introduce the hydroxy, methoxy, and phenyl groups. For example, the hydroxy group can be introduced via a hydroxylation reaction, while the methoxy group can be added through a methylation reaction using methanol and a suitable catalyst. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- typically involves large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexanone: A simpler ketone without the hydroxy, methoxy, and phenyl substituents.
1-Hydroxy-2-hexanone: Contains a hydroxy group but lacks the methoxy and phenyl groups.
4-Methoxy-2-hexanone: Contains a methoxy group but lacks the hydroxy and phenyl groups.
6-Phenyl-2-hexanone: Contains a phenyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is unique due to the combination of hydroxy, methoxy, and phenyl groups on the hexanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917575-01-0 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-16-13(9-12(15)10-14)8-7-11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |
InChI-Schlüssel |
DYHDUJARQAKRLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC1=CC=CC=C1)CC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















